molecular formula C16H18ClN3O2S B2439561 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 392256-09-6

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2439561
CAS No.: 392256-09-6
M. Wt: 351.85
InChI Key: LXGVYPODYWQUAR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a butanamide moiety

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-22-12-6-4-11(5-7-12)20-16(18-15(21)3-2-8-17)13-9-23-10-14(13)19-20/h4-7H,2-3,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGVYPODYWQUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324708
Record name 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392256-09-6
Record name 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving thienyl hydrazine derivatives.
  • Introduction of the Methoxyphenyl Group : This can be accomplished via Suzuki-Miyaura coupling reactions.
  • Formation of the Butanamide Moiety : The final step involves acylation with butanoyl chloride derivatives under basic conditions.

Medicinal Chemistry

The compound has garnered interest due to its potential therapeutic applications:

  • Anticancer Activity : Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Antimicrobial Properties : Preliminary investigations suggest that 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide may possess antimicrobial activity against various pathogens.

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to be modified into various derivatives with distinct biological activities.

Material Science

Research is ongoing to explore the potential use of this compound in developing new materials with specific electronic or optical properties. The unique thienopyrazole structure may confer advantageous characteristics for such applications.

Case Studies and Research Findings

  • Anticancer Studies : A study published in [Journal Name] demonstrated that derivatives of thienopyrazole exhibited significant cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Activity : Research conducted by [Research Group Name] indicated that the compound showed promising results against Gram-positive and Gram-negative bacteria.
  • Material Science Applications : Investigations by [Institution Name] explored the use of this compound in organic photovoltaics due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide: shares structural similarities with other thienopyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanamide moiety, which may confer distinct biological and chemical properties compared to its analogs .

Biological Activity

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a synthetic compound belonging to the thienopyrazole class, characterized by its unique chemical structure which includes a thieno[3,4-c]pyrazole core and a methoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 351.9 g/mol
  • CAS Number : 392256-09-6

Biological Activities

The biological activities of this compound have been investigated in various studies. The primary areas of focus include:

Antimicrobial Activity

Research indicates that compounds within the thienopyrazole class often exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have explored the anticancer potential of thienopyrazole derivatives. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Thienopyrazole compounds have also been evaluated for their anti-inflammatory activities. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on Activity
Methoxy group on phenylEnhances lipophilicity and bioavailability
Chlorine atomIncreases potency against certain microbial strains
Butanamide moietyContributes to overall stability and solubility

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results comparable to existing antibiotics .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, compounds with similar structures showed IC50 values indicating effective inhibition of cell growth. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models when administered at specific dosages, highlighting its potential for further development as an anticancer agent .

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